molecular formula C19H23NO3 B5723783 2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5723783
M. Wt: 313.4 g/mol
InChI Key: LNVVDMHBYLNVQC-UHFFFAOYSA-N
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Description

2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions, attached to a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-17-9-8-16(18(22-2)19(17)23-3)13-20-11-10-14-6-4-5-7-15(14)12-20/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVVDMHBYLNVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCC3=CC=CC=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3,4-trimethoxybenzaldehyde and tetrahydroisoquinoline.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2,3,4-trimethoxybenzaldehyde with tetrahydroisoquinoline. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

    Reaction Conditions: The reaction is typically conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It modulates pathways related to reactive oxygen species (ROS) production and inflammatory cytokine release, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3,4-trimethoxybenzyl)piperazine: This compound shares the 2,3,4-trimethoxybenzyl group but has a piperazine core instead of a tetrahydroisoquinoline core.

    2,3,4-trimethoxybenzyl alcohol: This compound has a similar benzyl group but lacks the tetrahydroisoquinoline structure.

Uniqueness

2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

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